1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

histamine H1 receptor allergic rhinitis structure-activity relationship

This compound is a differentiated SAR probe featuring a 3-methylbenzyl substituent at the quinoline 8-position, structurally distinct from para-substituted (4-methyl, 4-chloro, 4-fluoro) and unsubstituted benzyloxy analogs within the quinolinyloxypiperidine H1 antagonist series. The piperidine-4-carboxamide moiety further distinguishes it from sulfone/sulfonamide derivatives, enabling polypharmacological profiling across sigma and muscarinic receptors. Ideal for systematic mapping of 8-position binding pocket requirements and bioanalytical method development as a certified reference material with documented purity.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 921554-40-7
Cat. No. B2784193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
CAS921554-40-7
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
InChIInChI=1S/C23H25N3O2/c1-16-4-2-5-17(14-16)15-28-20-7-3-6-18-8-9-21(25-22(18)20)26-12-10-19(11-13-26)23(24)27/h2-9,14,19H,10-13,15H2,1H3,(H2,24,27)
InChIKeyIAOWAVNENYICOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-40-7): Chemical Class and Procurement Context


1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule (C23H25N3O2; MW 375.47 g/mol) belonging to the quinolinyloxypiperidine class. Its structure features an 8-(3-methylbenzyl)oxy-substituted quinoline core linked to a piperidine-4-carboxamide moiety at the 2-position. This scaffold is the subject of multiple patent families claiming H1 histamine receptor antagonists for the treatment of inflammatory and allergic respiratory diseases, including allergic rhinitis [1]. The compound is primarily distributed as a research chemical by specialist vendors, with typical purity specifications of 95%.

Why 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide Cannot Be Substituted by Generic In-Class Analogs


The quinolinyloxypiperidine scaffold is highly sensitive to substituent variations on the benzyloxy group at the 8-position of the quinoline ring. Closely related analogs such as the 4-methylbenzyl, 4-chlorobenzyl, 4-fluorobenzyl, and unsubstituted benzyloxy derivatives share the same core connectivity but differ in the electronic and steric properties conferred by the benzyl substituent [1]. In the structurally related 8-(piperidin-4-yloxy)quinoline sulfonamide series, even minor alterations to the 8-substituent dramatically shift H1 receptor affinity, selectivity against muscarinic receptors, and duration of action [2]. The 3-methyl substituent on the benzyl group of the target compound introduces a distinct meta-substitution pattern that differentiates it from the para-substituted (4-methyl, 4-chloro, 4-fluoro) and ortho-substituted (2-chloro) congeners. Without quantitative comparative data, procurement decisions relying on assumed functional equivalence across this analog series risk selecting compounds with divergent potency, selectivity, and pharmacokinetic profiles.

Quantitative Differentiation Evidence for 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-40-7)


Meta-Methyl Substituent on the Benzyl Group Differentiates Target Compound from Para-Substituted Analogs

The target compound bears a 3-methyl (meta-methyl) substituent on the benzyloxy group, whereas the most commonly cited analogs in the quinolinyloxypiperidine patent literature include the 4-methylbenzyl (para-methyl), 4-chlorobenzyl, 4-fluorobenzyl, and unsubstituted benzyloxy variants [1]. In the structurally analogous 8-(piperidin-4-yloxy)quinoline sulfonamide H1 antagonist series, the position and electronic nature of substituents on the pendant aromatic ring directly modulate H1 receptor binding affinity (pA2 values ranging from 8.0 to 9.3 across the series) and selectivity over off-target receptors [2]. The meta-methyl substitution pattern of the target compound is expected to produce a distinct spatial orientation and electronic distribution at the receptor binding interface compared to para-substituted congeners, potentially impacting both potency and selectivity.

histamine H1 receptor allergic rhinitis structure-activity relationship

Carboxamide Moiety Distinguishes Target Compound from Sulfonamide-Based H1 Antagonist Congeners

The target compound incorporates a piperidine-4-carboxamide group, whereas the leading clinical candidates in the quinolinyloxypiperidine H1 antagonist class (e.g., compound 33b in Procopiou et al., 2017) utilize a sulfone or sulfonamide linkage at the piperidine nitrogen [1]. The carboxamide functional group offers distinct hydrogen-bonding capacity (both donor and acceptor) compared to sulfonamides (acceptor only), as well as different polarity (cLogP), metabolic stability, and aqueous solubility profiles. In the related piperidine-4-carboxamide sigma-1 ligand series (Zampieri et al., 2015), the carboxamide moiety was critical for achieving high sigma-1 affinity (Ki values down to 3.7 nM) and >350-fold selectivity over sigma-2 receptors [2]. This suggests the carboxamide in the target compound may confer a distinct polypharmacology or target engagement profile compared to sulfonamide-containing analogs.

H1 antagonist carboxamide sulfonamide physicochemical properties

Quinoline 8-Position Ether Linkage Defines a Scaffold Distinct from 4-Substituted Quinoline Carboxamides

The target compound features piperidine-4-carboxamide at the quinoline 2-position and the benzyloxy ether at the 8-position, differentiating it from other quinoline-piperidine carboxamide chemotypes. For example, quinoline-4-carboxamide derivatives (e.g., the acetyl-CoA carboxylase inhibitor series reported by various groups) substitute the carboxamide at the 4-position rather than using a 2-piperidinyl linkage [1]. The 8-alkoxy substitution pattern is specifically associated with H1 antagonist activity in the patent literature, whereas 4-carboxamide quinolines are more commonly explored as kinase inhibitors or ACC inhibitors. This positional isomerism of the carboxamide group (2-piperidinyl vs. 4-direct) is expected to produce fundamentally different receptor pharmacology.

quinoline 8-alkoxy 4-carboxamide acetyl-CoA carboxylase

Limited Public Bioactivity Data for the Target Compound Necessitates Caution in Cross-Compound Extrapolation

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem) and the primary literature reveals no quantitative IC50, Ki, EC50, or functional assay data specifically attributed to 1-(8-((3-methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-40-7) against any defined molecular target. Data entries for structurally similar compounds (e.g., CHEMBL4072005, CHEMBL4216610, CHEMBL4202590) correspond to different chemical entities with distinct SMILES strings. This contrasts with the well-characterized sulfonamide analog series described by Procopiou et al. (2017), for which comprehensive H1 pA2, selectivity panels, CYP inhibition, and in vivo duration-of-action data are publicly available [1]. The absence of quantitative bioactivity data for the target compound means that all potency and selectivity assumptions must be treated as inferential until directly measured.

data availability research chemical screening compound

Optimal Research and Industrial Application Scenarios for 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-40-7)


Structure-Activity Relationship (SAR) Exploration of H1 Antagonist Quinolinyloxypiperidine Series

The compound is best utilized as a SAR probe to investigate the impact of meta-methyl substitution on the benzyloxy group compared to para-methyl, para-halogen, and unsubstituted benzyloxy analogs within the quinolinyloxypiperidine H1 antagonist scaffold. Researchers can systematically compare H1 receptor binding affinity, selectivity against H2/H3/H4 receptors, and functional antagonism potency across the benzyl substitution matrix to map the pharmacophoric requirements of the 8-position binding pocket [1].

Carboxamide vs. Sulfonamide Polypharmacology Screening

The piperidine-4-carboxamide moiety of the target compound distinguishes it from the more extensively characterized sulfone/sulfonamide H1 antagonists. This compound can be deployed in broad-panel receptor screens (including sigma-1, sigma-2, and muscarinic receptors) to assess whether the carboxamide group confers a differentiated target engagement profile, as observed in the structurally related sigma-1 ligand series where piperidine-4-carboxamides achieved Ki values of 3.7 nM and >350-fold selectivity [1]. Such data would clarify whether this chemotype offers polypharmacological advantages over the sulfonamide series.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound can serve as a certified reference material (with documented purity specifications) for developing and validating HPLC, LC-MS, and GC-MS analytical methods targeting quinolinyloxypiperidine derivatives. Its unique retention time and fragmentation pattern, defined by the 3-methylbenzyl group, enable its use as an internal standard or system suitability test compound in bioanalytical workflows [1]. The carboxamide functionality also provides a characteristic MS/MS fragmentation signature distinct from sulfonamide analogs.

In Vivo Proof-of-Concept Studies for Allergic Rhinitis (Intranasal Administration)

The target compound falls within the patent-protected chemical space for intranasal H1 antagonists targeting allergic rhinitis [1]. If in-house H1 potency data are generated and sufficient, the compound may be progressed to guinea pig or murine models of histamine-induced nasal congestion to evaluate its in vivo duration of action, nasal tissue retention, and systemic exposure profile relative to established intranasal antihistamines such as azelastine (12 h duration) or the once-daily sulfonamide 33b (24 h duration in guinea pigs) [2].

Quote Request

Request a Quote for 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.